ERβ Binding Affinity and Selectivity: Serba-2's Defined 9-Fold Preference Over ERα
Serba-2 exhibits a 9-fold higher binding affinity for ERβ (Ki = 1.54 nM) compared to ERα (Ki = 14.5 nM) in competitive radioligand binding assays [1]. This binding selectivity ratio provides a quantifiable basis for choosing Serba-2 over a less selective ERβ ligand, or for understanding its distinct profile compared to the endogenous ligand 17β-estradiol, which binds both receptors with nearly equal affinity [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ERβ: 1.54 nM |
| Comparator Or Baseline | ERα: 14.5 nM |
| Quantified Difference | 9.4-fold higher affinity for ERβ (14.5 nM / 1.54 nM) |
| Conditions | In vitro competitive radioligand binding assay |
Why This Matters
This data point is critical for sourcing as it defines the compound's primary target engagement profile, enabling users to select a tool with a known, quantifiable window of selectivity for ERβ over ERα.
- [1] Wikipedi, SERBA-2. Retrieved April 16, 2026. View Source
- [2] Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. View Source
